molecular formula C9H9Cl2NO2 B1601785 2-(2,6-Dichlorophenoxy)propanamide CAS No. 344411-67-2

2-(2,6-Dichlorophenoxy)propanamide

Cat. No.: B1601785
CAS No.: 344411-67-2
M. Wt: 234.08 g/mol
InChI Key: KVCQWFJJUHDPLB-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenoxy)propanamide is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenoxy)propanamide typically involves a two-step process:

    Formation of 2-(2,6-Dichlorophenoxy)propanoyl chloride: This is achieved by reacting 2,6-dichlorophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Conversion to this compound: The resulting 2-(2,6-Dichlorophenoxy)propanoyl chloride is then reacted with ammonia or an amine to form the desired amide[][1].

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenoxy)propanamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to form 2,6-dichlorophenol and propanoic acid.

    Oxidation: The compound can be oxidized to form 2-(2,6-dichlorophenoxy)propanoic acid.

    Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles[][1].

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions[][1].

Major Products

    Hydrolysis: 2,6-dichlorophenol and propanoic acid.

    Oxidation: 2-(2,6-dichlorophenoxy)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used[][1].

Scientific Research Applications

2-(2,6-Dichlorophenoxy)propanamide has several applications in scientific research:

    Agriculture: Used as a herbicide to control the growth of unwanted plants by interfering with their growth and development.

    Chemistry: Serves as an intermediate in the synthesis of more complex chemical compounds.

    Biology and Medicine: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive molecules[][1].

Comparison with Similar Compounds

2-(2,6-Dichlorophenoxy)propanamide can be compared with other similar compounds such as:

    2-(2,4-Dichlorophenoxy)acetic acid: Another herbicide with a similar mode of action but different chemical structure.

    2-(2,6-Dichlorophenoxy)propanoic acid: A related compound formed through the oxidation of this compound.

    2-(2,6-Dichlorophenoxy)ethanol: A compound with similar aromatic substitution patterns but different functional groups[][1].

These comparisons highlight the unique structural features and specific applications of this compound in various fields.

Properties

IUPAC Name

2-(2,6-dichlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCQWFJJUHDPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70524945
Record name 2-(2,6-Dichlorophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344411-67-2
Record name 2-(2,6-Dichlorophenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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